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Abstract
Dihydro-beta-ionol (CAS 3293-47-8) is a sesquiterpenoid alcohol valued for its woody, floral,

and amber-like fragrance, making it a significant ingredient in the flavor and fragrance industry.

Beyond its sensory properties, emerging research on related ionol compounds suggests

potential biological activities, including antimelanogenic effects, which positions it as a molecule

of interest for dermatological and cosmetic research. This technical guide provides a

comprehensive overview of Dihydro-beta-ionol, including its physicochemical properties,

detailed protocols for its chemical synthesis and analysis, and an exploration of its biological

activities with a focus on its potential mechanism of action in melanogenesis.

Physicochemical and Spectroscopic Data
Dihydro-beta-ionol is a white solid at room temperature, characterized by its distinct woody

and floral odor.[1] It is soluble in common organic solvents.[1] The following tables summarize

its key physical, chemical, and spectroscopic properties.

Table 1: General and Physicochemical Properties
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Property Value Source(s)

CAS Number 3293-47-8 [2][3]

Molecular Formula C₁₃H₂₄O [2][3]

Molecular Weight 196.33 g/mol [2][3]

IUPAC Name
4-(2,6,6-trimethylcyclohex-1-

en-1-yl)butan-2-ol
[3][4]

Appearance
White solid with a woody, floral

odor
[1][5]

Boiling Point 234 - 275.4 °C at 760 mmHg [1][2]

Melting Point 36 - 40 °C [1][6]

Density ~0.88 - 0.92 g/cm³ [2][6]

Flash Point >93.3 °C (>200 °F) [7]

LogP (Octanol/Water) 3.674 [2]

Solubility
Soluble in common organic

solvents
[1]

Table 2: Spectroscopic and Analytical Data
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Parameter Description Source(s)

¹H-NMR

Expected signals: olefinic

protons, aliphatic methylene

and methine protons (including

carbinol proton), and distinct

methyl group singlets and

doublets.

General Knowledge

¹³C-NMR

Expected signals: ~13 distinct

carbon signals including sp²

carbons of the double bond,

sp³ carbons of the ring and

side chain (including the

carbon bearing the hydroxyl

group), and methyl carbons.

[3]

FT-IR (cm⁻¹)

Characteristic peaks expected

for O-H stretch (~3300-3400,

broad), C-H stretches

(aliphatic, ~2850-3000), and C-

O stretch (~1050-1150).

General Knowledge

Mass Spectrometry

Expected Molecular Ion (M⁺)

at m/z 196. Common

fragments may include loss of

water (M-18), loss of a methyl

group (M-15), and cleavage of

the side chain. Top peaks

observed at m/z 123 and 93.

[3]

Kovats Retention Index
Standard non-polar: ~1413 -

1455
[1][4]

Experimental Protocols
The synthesis of Dihydro-beta-ionol is most commonly achieved through the reduction of

beta-ionone, which possesses an additional ketone functional group. Two effective methods

are the Birch reduction and catalytic hydrogenation.
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Synthesis via Birch Reduction of Beta-Ionone
The Birch reduction is a robust method for the reduction of α,β-unsaturated ketones to the

corresponding saturated alcohols. This protocol is adapted from methodologies described in

the patent literature.[8]

Reaction Scheme: β-Ionone → Dihydro-beta-ionol

Materials:

β-Ionone

Anhydrous liquid ammonia (NH₃)

Sodium metal (Na)

Ammonium chloride (NH₄Cl)

Anhydrous tetrahydrofuran (THF) or diethyl ether

Toluene

Saturated sodium chloride solution (brine)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane and Ethyl Acetate (for chromatography)

Procedure:

Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a

dry ice/acetone condenser, and a gas inlet under an inert atmosphere (e.g., Nitrogen or

Argon).

Reaction:

Cool the flask to -78 °C (dry ice/acetone bath).
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Condense approximately 10 mL of liquid ammonia per gram of β-ionone into the flask.

Once the desired volume of ammonia is collected, add the β-ionone dissolved in a minimal

amount of anhydrous THF.

Slowly add small, freshly cut pieces of sodium metal to the stirring solution. The solution

will turn a deep blue color, indicating the presence of solvated electrons. Continue adding

sodium until the blue color persists for at least 30 minutes.

Add a proton source, such as tert-butanol or ethanol (1-2 equivalents), to the reaction

mixture.

Quenching and Work-up:

After the reaction is complete (monitored by TLC), cautiously quench the reaction by the

slow addition of solid ammonium chloride until the blue color disappears.

Remove the cooling bath and allow the ammonia to evaporate in a well-ventilated fume

hood.

To the remaining residue, add water and extract the aqueous layer three times with

toluene or diethyl ether.

Combine the organic extracts, wash with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator to yield the crude product.

Purification:

Purify the crude Dihydro-beta-ionol by silica gel column chromatography, eluting with a

gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate).

Combine the fractions containing the pure product (as determined by TLC) and remove

the solvent under reduced pressure to yield pure Dihydro-beta-ionol.
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Reaction Setup Reduction Work-up & Isolation Purification

Assemble Dry Glassware
(3-neck RBF, Condenser)
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Atmosphere (N2/Ar) Cool to -78°C Condense Liquid NH3 Add β-Ionone in THF Add Sodium Metal

(Maintain Blue Color)
Add Proton Source

(e.g., t-BuOH)
Stir until complete
(Monitor by TLC) Quench with NH4Cl Evaporate NH3 Extract with Toluene/Ether Wash with H2O & Brine Dry (Na2SO4) & Concentrate Silica Gel Column

Chromatography Pure Dihydro-beta-ionol

Click to download full resolution via product page

Caption: Workflow for the synthesis of Dihydro-beta-ionol via Birch Reduction.

Synthesis via Catalytic Hydrogenation of Beta-Ionone
Catalytic hydrogenation offers a milder alternative for the reduction of beta-ionone. Using a

catalyst like Raney Nickel allows for the reduction of both the alkene and ketone moieties.

Reaction Scheme: β-Ionone + 2 H₂ --(Catalyst)--> Dihydro-beta-ionol

Materials:

β-Ionone

Raney® Nickel (50% slurry in water)

Ethanol or Isopropanol

Hydrogen gas (H₂)

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Celite® or other filter aid

Procedure:

Catalyst Preparation:

In a fume hood, carefully wash the Raney Nickel slurry several times with water, followed

by several washes with the chosen alcohol solvent (e.g., ethanol) to remove residual

water.
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Reaction:

To a hydrogenation flask, add the β-ionone dissolved in ethanol (e.g., 0.1 M solution).

Carefully add the washed Raney Nickel catalyst under a stream of inert gas (approx. 5-

10% by weight relative to the substrate).

Seal the reaction vessel, evacuate the atmosphere, and backfill with hydrogen gas.

Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi or using a balloon) and stir the

reaction mixture vigorously at room temperature.

Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction may

take several hours to complete.

Work-up and Purification:

Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel

with an inert gas.

Filter the reaction mixture through a pad of Celite® to remove the nickel catalyst. Caution:

Raney Nickel can be pyrophoric when dry; keep the filter cake wet with solvent.

Rinse the filter cake with additional solvent.

Combine the filtrates and remove the solvent under reduced pressure to yield the crude

Dihydro-beta-ionol.

If necessary, purify the product further using silica gel column chromatography as

described in Protocol 2.1.

Analytical Characterization
The identity and purity of synthesized Dihydro-beta-ionol should be confirmed using standard

analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)
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GC-MS is an ideal method for assessing the purity of the final product and confirming its

molecular weight.

Typical GC-MS Parameters:

Column: Standard non-polar column (e.g., HP-5MS, DB-5)

Carrier Gas: Helium

Injection Mode: Split

Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min.

MS Detection: Electron Ionization (EI) at 70 eV.

Expected Result: A major peak at the characteristic retention time for Dihydro-beta-ionol.
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 196, with characteristic

fragment ions at m/z = 178 (M-H₂O), 123, and 93.[3]
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Caption: General workflow for the analysis of Dihydro-beta-ionol using GC-MS.

Biological Activity and Signaling Pathways
While primarily used for its fragrance, related ionol and apocarotenoid compounds have

demonstrated various biological activities. A notable area of research is their effect on skin

pigmentation.
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Antimelanogenic Activity
Derivatives of ionone have been shown to possess antimelanogenic properties, suggesting that

Dihydro-beta-ionol could be a candidate for research into skin-lightening or

hyperpigmentation-treating agents.[6] The primary mechanism for this activity in many natural

compounds is the inhibition of melanogenesis in melanocytes.

Mechanism of Action: Melanogenesis is a complex signaling cascade primarily regulated by the

Microphthalmia-associated transcription factor (MITF). Activation of the melanocortin 1 receptor

(MC1R) by α-melanocyte-stimulating hormone (α-MSH) leads to an increase in intracellular

cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates and

activates the CREB transcription factor. Activated CREB upregulates the expression of MITF.

MITF then acts as a master regulator, promoting the transcription of key melanogenic enzymes,

including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and TRP2. Tyrosinase is the

rate-limiting enzyme in melanin synthesis.

Many natural antimelanogenic compounds exert their effect by downregulating this pathway,

often by inhibiting the expression or activity of MITF and tyrosinase. It is hypothesized that ionol

derivatives, including Dihydro-beta-ionol, may act through a similar mechanism.
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Caption: Hypothesized mechanism of antimelanogenic action via the cAMP/MITF pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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